molecular formula C7H13NO2 B037880 2-Methylpiperidine-3-carboxylic acid CAS No. 116140-14-8

2-Methylpiperidine-3-carboxylic acid

Cat. No.: B037880
CAS No.: 116140-14-8
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-UHFFFAOYSA-N
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Description

2-Methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals. The presence of a carboxylic acid group at the third position and a methyl group at the second position makes this compound a unique and valuable compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-3-aminopropanoic acid with a suitable cyclizing agent can yield this compound. Another method involves the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine derivatives are hydrogenated in the presence of a catalyst to produce the desired piperidine derivative. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Methylpiperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpiperidine-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546010
Record name 2-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116140-14-8
Record name 2-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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